molecular formula C7H7ClOS B1607420 Chloromethyl phenyl sulfoxide CAS No. 7205-94-9

Chloromethyl phenyl sulfoxide

Cat. No.: B1607420
CAS No.: 7205-94-9
M. Wt: 174.65 g/mol
InChI Key: WCUSVVDFUIMPKY-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfoxide is an organic compound with the molecular formula C7H7ClOS. It is a sulfoxide derivative where a chloromethyl group is attached to a phenyl ring. This compound is known for its synthetic potential and unusual stereochemical specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl phenyl sulfoxide can be synthesized through the oxidation of chloromethyl phenyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl phenyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl phenyl sulfoxide has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other sulfoxides and sulfones.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl phenyl sulfoxide involves its ability to undergo various chemical transformations. The sulfoxide group can act as both an electron donor and acceptor, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chloromethyl group, which imparts distinct reactivity compared to other sulfoxides. This makes it a valuable intermediate in organic synthesis and various chemical transformations .

Properties

IUPAC Name

chloromethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSVVDFUIMPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875715
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-94-9
Record name [(Chloromethyl)sulfinyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Chloromethyl)sulphinyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(chloromethyl)sulphinyl]benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Chloromethyl phenyl sulfide (3 g, 18.9 mmol) was dissolved in a mixture of methanol (15 mL) and water (3 mL). The resulting mixture was cooled to a temperature between 0° C. and 5° C. NBS (4.04 g, 1.2 eq) was added in small portions, maintaining the same temperature range. The reaction mixture was stirred within the same temperature range until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 solution (10%, 15 mL). The pH of the reaction mixture was adjusted to a value between 7 and 8, with saturated NaHCO3 solution. The resulting mixture was extracted with dichloromethane (3×50 mL). The combined organic layer was dried with anhydrous MgSO4 and concentrated. The crude product was purified by medium pressure chromatography (Ethyl Acetate/Hexane 2:8) to give 1.381 g (42%) of the desired product as a colourless liquid. 1H NMR (CDCl3, 400 MHz): δ 7.71-7.69 (2H, m), 7.57-7.56 (3H, m), 4.41 (2H, ABQ, J=10.8 Hz). 13C NMR (CDCl3, 100 MHz): δ 140.8, 132.1, 126.3, 124.8, 61.3. FT-IR (NaCl): 3058, 3004, 2935, 1472, 1444, 1384, 1218, 1085, 1052 cm−1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl phenyl sulfoxide
Reactant of Route 2
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Chloromethyl phenyl sulfoxide
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Chloromethyl phenyl sulfoxide
Reactant of Route 4
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Reactant of Route 5
Chloromethyl phenyl sulfoxide
Reactant of Route 6
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Chloromethyl phenyl sulfoxide

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